6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane
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Overview
Description
6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thiochromane ring system substituted with a thienylcarbonyl group and an oxime functionality. This compound has garnered interest due to its potential biological activity and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane typically involves the following steps:
Formation of the Thiochromane Ring: The thiochromane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether and an aldehyde or ketone.
Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via an acylation reaction using a thienylcarbonyl chloride or anhydride.
Oxime Formation: The oxime functionality is introduced by reacting the thienylcarbonyl-substituted thiochromane with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thienylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiochromanes depending on the nucleophile used.
Scientific Research Applications
6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxime functionality can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The thienylcarbonyl group may also play a role in its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiochroman-2-one: Similar thiochromane structure but lacks the thienylcarbonyl and oxime groups.
2-Thienylcarbonyl chloride: Contains the thienylcarbonyl group but lacks the thiochromane ring.
4-Oxime-thiochromane: Contains the oxime functionality but lacks the thienylcarbonyl group.
Uniqueness
6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane is unique due to the combination of the thiochromane ring, thienylcarbonyl group, and oxime functionality. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-10-4-5-13-11(9-10)12(6-8-20-13)16-18-15(17)14-3-2-7-19-14/h2-5,7,9H,6,8H2,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKNTWNVLUDEKM-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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